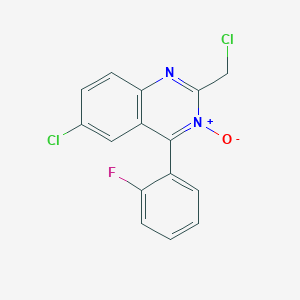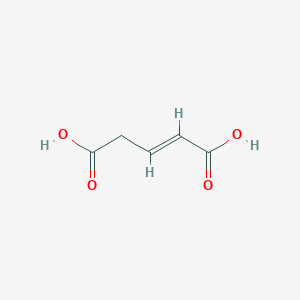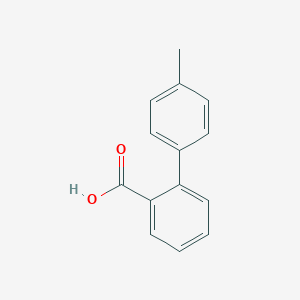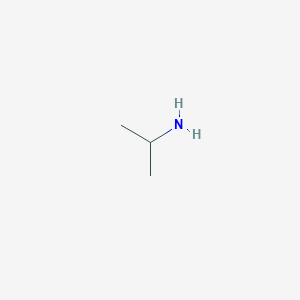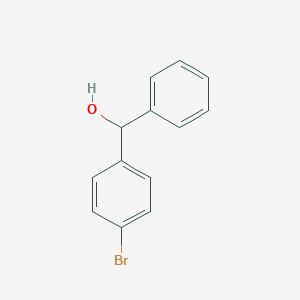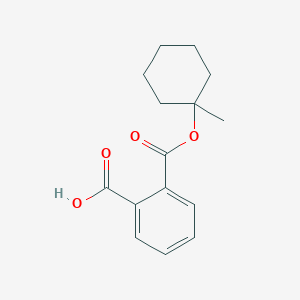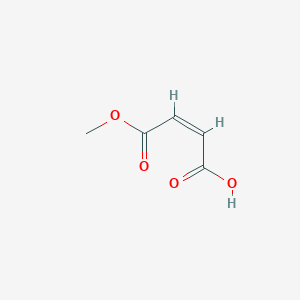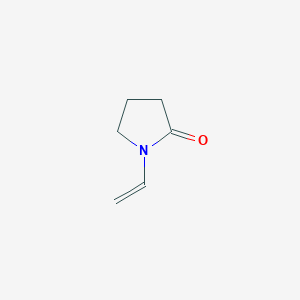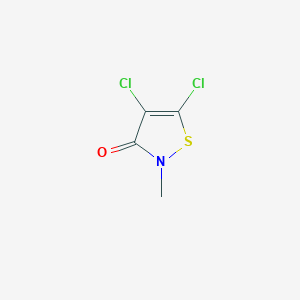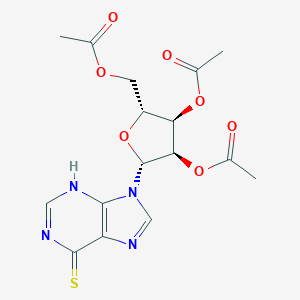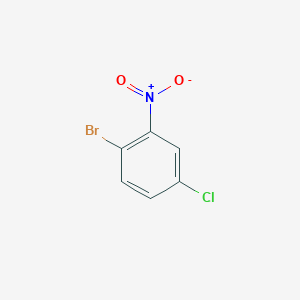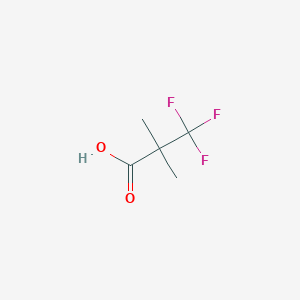
3,3,3-Trifluoro-2,2-dimethylpropanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,3,3-trifluoro-2,2-dimethylpropanoic acid involves innovative methodologies to incorporate trifluoromethyl groups into heteroarenes. One approach includes the transition-metal-free decarboxylative 1,1-dimethyltrifluoroethylation of heteroarenes using 3,3,3-trifluoro-2,2-dimethylpropanoic acid, highlighting its role in forming C(CF3)Me2-substituted heteroarenes efficiently without the need for a transition-metal catalyst, relying instead on a base for activation (Liu et al., 2018). Another synthetic route discussed is the conversion of 3,3,3-trifluoropropanal dimethyl acetal into 3,3,3-trifluoropropanoic acid via hydrolytic oxidation, demonstrating a convenient and effective preparation method starting from 1-chloro-3,3,3-trifluoropropene (Komata et al., 2008).
Molecular Structure Analysis
The molecular structure analysis of compounds related to 3,3,3-trifluoro-2,2-dimethylpropanoic acid often involves investigating the electron distribution and bond formation that result in the creation of complex fluorinated compounds. For example, the structure and reactions of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes have been examined, revealing insights into hexacoordination of silicon atoms and their reactivity (Haga et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 3,3,3-trifluoro-2,2-dimethylpropanoic acid showcase its versatility in organic synthesis, particularly in the formation of fluorinated heterocycles and other fluorine-containing compounds. The acid's reaction with POCl3 in DMF, leading to trifluoromethyl enamine and ultimately to different methylaminomethylene vinamidinium salts, exemplifies its reactivity and potential in synthesizing novel compounds (Davies et al., 2002).
Physical Properties Analysis
While specific studies detailing the physical properties of 3,3,3-trifluoro-2,2-dimethylpropanoic acid were not identified in this search, related research on fluorinated compounds provides valuable context. For instance, the investigation of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester surfactants highlights the low surface tension and significant reduction in surface tensions of organic solvents, illustrating the unique physical properties conferred by fluorinated groups (Han et al., 2009).
Wissenschaftliche Forschungsanwendungen
1. Transition Metal-Free Decarboxylative Fluoroalkylation
- Application Summary: This compound is used in a novel transition metal-free decarboxylative fluoroalkylation of activated alkenes and C–H functionalization cascade process .
- Results or Outcomes: This approach provides an efficient way to construct valuable 1,1-dimethyl-2,2,2-trifluoroethyl substituted oxindoles .
2. Synthesis of 2-Aminobenzaldehyde Oxime Analogs
Safety And Hazards
3,3,3-Trifluoro-2,2-dimethylpropanoic acid is classified as a skin corrosive/irritant and serious eye damage/eye irritant . It is recommended to wear personal protective equipment, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-4(2,3(9)10)5(6,7)8/h1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFSJVUPIXOCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600802 | |
| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-2,2-dimethylpropanoic acid | |
CAS RN |
889940-13-0 | |
| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889940-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoro-2,2-dimethylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

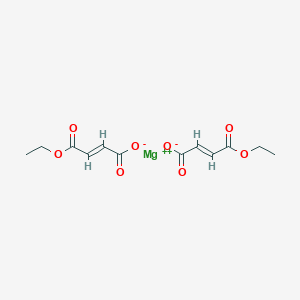
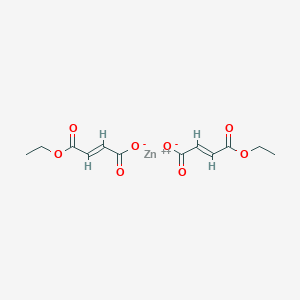
![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)
